2-(4-Cyanobenzoyl)-3-methylpyridine
Overview
Description
“2-(4-Cyanobenzoyl)-3-methylpyridine” is a chemical compound with the molecular formula C14H10N2O. It has a molecular weight of 222.25 . The IUPAC name for this compound is 4-[(4-methyl-2-pyridinyl)carbonyl]benzonitrile .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a process for the preparation of 4-cyanobenzoyl chlorides, which are versatile and highly reactive synthetic intermediates, has been described . Another study reported the ketoreductase-assisted synthesis of chiral selective tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .
Scientific Research Applications
Chemical Stability and Metabolism
Research highlights the importance of 2-(4-Cyanobenzoyl)-3-methylpyridine and related compounds in studying the metabolism of potential pharmaceuticals. For instance, YH3945, a novel anti-cancer agent, showed extensive metabolism to different metabolites, including glucuronide conjugates. This study illuminated the metabolic pathways in rats, identifying O-demethylation, N-debenzylation, and hydroxylation as major routes, along with the formation of unique cyclic metabolites due to chemical instability, offering insights into drug metabolism and stability (Lee et al., 2004).
Pharmacological Effects
Several studies investigated the pharmacological effects of compounds structurally similar to this compound. For instance, a novel ALK5 inhibitor, structurally related to this compound, was studied for its pharmacokinetics and potential anti-fibrotic properties. The inhibitor showed significant distribution into the liver, kidneys, and lungs, suggesting potential for treating fibrosis (Kim et al., 2008). Additionally, this compound derivatives have been synthesized and evaluated for their antiapomorphine activity, demonstrating potential as antipsychotic drugs (Tashiro et al., 1989).
Diagnostic Imaging
One of the significant contributions in the field of scientific research is the development of 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC), a promising PET tracer for in vivo imaging of fatty acid amide hydrolase in rat and monkey brains. This development underscores the utility of derivatives of this compound in enhancing neuroimaging and understanding brain functions and disorders (Kumata et al., 2015).
Neurophysiological Studies
The study of this compound derivatives has also extended to exploring neurophysiological consequences. A series of neurophysiological tests on rats treated with methylpyridine derivatives showed changes similar to those observed with depressant compounds, providing insights into the effects of these compounds on the central nervous system and their potential therapeutic applications (Dyer et al., 1985).
Mechanism of Action
Target of Action
Related compounds such as 4-cyanobenzoic acid and N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been studied for their interactions with various biological targets. For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been designed as potential Werner (WRN) helicase inhibitors .
Mode of Action
For example, 4-Cyanobenzoyl chloride has been reported to participate in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and a catalyst .
Biochemical Pathways
Related compounds such as 4-cyanobenzoyl chloride have been used in the synthesis of new liquid crystalline heteroaromatic compounds containing the five-membered isoxazole, tetrazole, and 1,2,4-oxadiazole rings .
Result of Action
Related compounds such as n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to exhibit excellent inhibitory activity against different cancer cell lines .
properties
IUPAC Name |
4-(3-methylpyridine-2-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-3-2-8-16-13(10)14(17)12-6-4-11(9-15)5-7-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPAUJDEJGWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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